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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the clinical trial outcomes for

Sovesudil, a novel Rho-associated protein kinase (ROCK) inhibitor for the treatment of

glaucoma. Sovesudil's performance is objectively compared with other established glaucoma

therapies, supported by experimental data from key clinical trials.

Executive Summary
Glaucoma, a leading cause of irreversible blindness worldwide, is characterized by progressive

optic neuropathy. The primary modifiable risk factor is elevated intraocular pressure (IOP).

Sovesudil is an emerging therapy that targets the ROCK pathway, a key regulator of aqueous

humor outflow. This guide synthesizes data from the pivotal Phase II clinical trial of Sovesudil
and compares its efficacy and safety with other prominent glaucoma medications: Netarsudil

and Ripasudil (also ROCK inhibitors), Latanoprost (a prostaglandin analog), and Timolol (a

beta-blocker).

The findings suggest that Sovesudil is effective in lowering IOP in patients with normal-tension

glaucoma. While direct meta-analyses are not yet available due to its stage in clinical

development, this comparative guide offers a valuable overview of its current clinical profile

relative to other therapeutic options.
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Data Presentation: Comparative Efficacy and Safety
The following tables summarize the quantitative data from key clinical trials of Sovesudil and

its comparators.

Table 1: Intraocular Pressure (IOP) Reduction

Drug Trial
Patient
Population

Baseline
IOP (mmHg)

Mean IOP
Reduction
from
Baseline

Treatment
Duration

Sovesudil

0.5%
Phase II[1]

Normal-

Tension

Glaucoma

≤ 21 -1.56 mmHg 4 Weeks

Sovesudil

0.25%
Phase II[1]

Normal-

Tension

Glaucoma

≤ 21 -1.10 mmHg 4 Weeks

Netarsudil

0.02%

ROCKET-1 &

2[2][3][4]

Open-Angle

Glaucoma,

Ocular

Hypertension

< 27

(ROCKET-1),

< 30

(ROCKET-2)

Non-inferior

to Timolol (for

baseline IOP

< 25)

3 Months

Ripasudil

0.4%
Phase 3[5]

Primary

Open-Angle

Glaucoma,

Ocular

Hypertension

Not specified

Additional

2.9-3.2

mmHg

reduction with

other drugs

52 Weeks

Latanoprost

0.005%

UK

Glaucoma

Treatment

Study[6]

Open-Angle

Glaucoma
Not specified - 2 Years

Timolol 0.5%
ROCKET-1 &

2[2][3][4]

Open-Angle

Glaucoma,

Ocular

Hypertension

< 27

(ROCKET-1),

< 30

(ROCKET-2)

- 3 Months
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Table 2: Common Ocular Adverse Events

Drug Trial
Conjunctival
Hyperemia

Other Common
Adverse Events

Sovesudil 0.5% Phase II[1] 24.4% -

Sovesudil 0.25% Phase II[1] 17.5% -

Netarsudil 0.02%
ROCKET-1 & 2[2][3]

[4]
50-53%

Cornea verticillata,

eye pruritus

Ripasudil 0.4% Long-term study[7] 8.5%
Blepharitis (8.6%),

conjunctivitis (6.3%)

Latanoprost 0.005% - Mild Iris pigmentation

Timolol 0.5%
ROCKET-1 & 2[2][3]

[4]
8-11%

Burning/stinging upon

instillation

Experimental Protocols
Detailed methodologies for the key clinical trials cited are provided below to allow for critical

evaluation of the evidence.

Sovesudil: Phase II Trial
Study Design: A multicenter, prospective, double-masked, randomized, placebo-controlled,

parallel-group clinical study.[1]

Patient Population: Patients diagnosed with normal-tension glaucoma (NTG) with an

unmedicated baseline IOP of ≤ 21 mmHg.[1]

Intervention: Patients were randomized into three groups and treated with either Sovesudil
0.25%, Sovesudil 0.5%, or a placebo, administered three times daily (TID) for a duration of

4 weeks.[1]

Primary Endpoint: The primary outcome measured was the mean diurnal IOP change from

the baseline at the 4-week mark.[1]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/34318607/
https://pubmed.ncbi.nlm.nih.gov/34318607/
https://scholars.mssm.edu/en/publications/two-phase-3-clinical-trials-comparing-the-safety-and-efficacy-of--2/
https://pubmed.ncbi.nlm.nih.gov/29199013/
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvMjkxOTkwMTMvdHdvLXBoYXNlLTMtY2xpbmljYWwtdHJpYWxzLWNvbXBhcmluZy10aGUtc2FmZXR5LWFuZC1lZmZpY2FjeS1vZi1uZXRhcnN1ZGlsLXRvLXRpbW9sb2wtaW4tcGF0aWVudHMtd2l0aC1lbGV2YXRlZC1pbnRyYW9jdWxhci1wcmVzc3VyZS1yaG8ta2luYXNlLWVsZXZhdGVkLWlvcC10cmVhdG1lbnQtdHJpYWwtMS1hbmQtMi1yb2NrZXQtMS1hbmQtcm9ja2V0LTI_cmVkaXJlY3RlZD1zbHVn&redid=1
https://pmc.ncbi.nlm.nih.gov/articles/PMC8989847/
https://scholars.mssm.edu/en/publications/two-phase-3-clinical-trials-comparing-the-safety-and-efficacy-of--2/
https://pubmed.ncbi.nlm.nih.gov/29199013/
https://login.medscape.com/login/sso/getlogin?sc=ng&dc=ma&wcode=101&client=206602&scode=qmd&urlCache=aHR0cHM6Ly9yZWFkLnF4bWQuY29tL3JlYWQvMjkxOTkwMTMvdHdvLXBoYXNlLTMtY2xpbmljYWwtdHJpYWxzLWNvbXBhcmluZy10aGUtc2FmZXR5LWFuZC1lZmZpY2FjeS1vZi1uZXRhcnN1ZGlsLXRvLXRpbW9sb2wtaW4tcGF0aWVudHMtd2l0aC1lbGV2YXRlZC1pbnRyYW9jdWxhci1wcmVzc3VyZS1yaG8ta2luYXNlLWVsZXZhdGVkLWlvcC10cmVhdG1lbnQtdHJpYWwtMS1hbmQtMi1yb2NrZXQtMS1hbmQtcm9ja2V0LTI_cmVkaXJlY3RlZD1zbHVn&redid=1
https://www.benchchem.com/product/b610928?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34318607/
https://pubmed.ncbi.nlm.nih.gov/34318607/
https://www.benchchem.com/product/b610928?utm_src=pdf-body
https://www.benchchem.com/product/b610928?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/34318607/
https://pubmed.ncbi.nlm.nih.gov/34318607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610928?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Netarsudil: ROCKET-1 and ROCKET-2 Trials
Study Design: These were double-masked, randomized, noninferiority clinical trials.[2][3][4]

Patient Population: Patients with open-angle glaucoma or ocular hypertension were included

after a washout of any previous ocular hypotensive medications.[2][3][4]

Intervention: In both trials, patients were randomized to receive Netarsudil 0.02% once daily

(q.d.) or Timolol 0.5% twice daily (b.i.d.). The ROCKET-2 trial also included an arm for

Netarsudil 0.02% b.i.d.[2][3][4]

Primary Endpoint: The primary efficacy outcome was the mean IOP at all nine time points up

to 3 months. Non-inferiority to Timolol was the key comparison.[2][3]

Ripasudil: Post-Marketing Surveillance Study
Study Design: A 24-month, prospective, open-label, observational study (ROCK-J).[7]

Patient Population: The study included patients with glaucoma or ocular hypertension who

were new to Ripasudil treatment.[7]

Intervention: Patients were initiated on Ripasudil treatment as per the approved Japanese

indication.[7]

Primary Endpoints: The primary safety endpoint was the incidence of adverse drug reactions

(ADRs). The primary efficacy endpoint was the change in IOP from baseline to 24 months.[7]

Latanoprost: United Kingdom Glaucoma Treatment
Study (UKGTS)

Study Design: A randomized, triple-masked, placebo-controlled trial.[6]

Patient Population: Patients newly diagnosed with open-angle glaucoma were enrolled.[6]

Intervention: Patients were randomly assigned to receive either Latanoprost 0.005% or a

placebo, administered once daily to both eyes for 24 months.[6]

Primary Endpoint: The primary outcome was the time to visual field deterioration.[6]
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Timolol: Comparator Arm in ROCKET Trials
Study Design: As described in the Netarsudil section, Timolol 0.5% was used as the active

comparator in the ROCKET-1 and ROCKET-2 trials.[2][3][4]

Patient Population: Patients with open-angle glaucoma or ocular hypertension.[2][3][4]

Intervention: Timolol 0.5% was administered twice daily (b.i.d.).[2][3][4]

Primary Endpoint: Mean IOP over 3 months was used for the non-inferiority comparison with

Netarsudil.[2][3]

Mandatory Visualization
Signaling Pathway of ROCK Inhibitors in Glaucoma
The diagram below illustrates the mechanism of action of Rho kinase inhibitors, such as

Sovesudil, in increasing the outflow of aqueous humor through the trabecular meshwork,

thereby reducing intraocular pressure.
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Mechanism of Action of Sovesudil

Experimental Workflow of the Sovesudil Phase II Trial
This diagram outlines the key stages of the randomized, placebo-controlled Phase II clinical

trial for Sovesudil.
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Patient Screening
(Normal-Tension Glaucoma, IOP ≤ 21 mmHg)

Randomization (1:1:1)

Sovesudil 0.5% TID Sovesudil 0.25% TID Placebo TID

4-Week Treatment Period

Primary Endpoint Assessment:
Mean Diurnal IOP Change at Week 4
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Sovesudil Phase II Trial Workflow

Logical Relationship of Glaucoma Treatment Classes
This diagram illustrates the classification of the compared glaucoma medications based on

their mechanism of action.
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Glaucoma Therapies

ROCK Inhibitors Prostaglandin Analogs Beta-Blockers

Sovesudil Netarsudil Ripasudil Latanoprost Timolol

Click to download full resolution via product page

Classification of Compared Glaucoma Drugs

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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